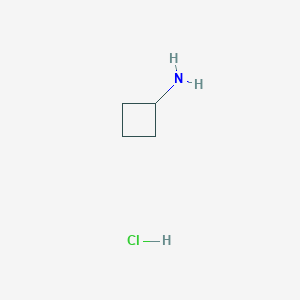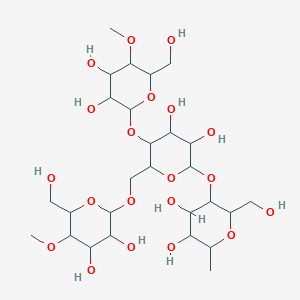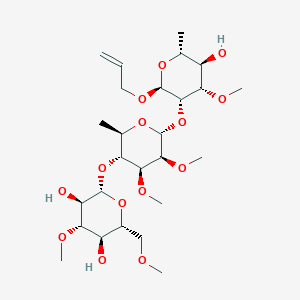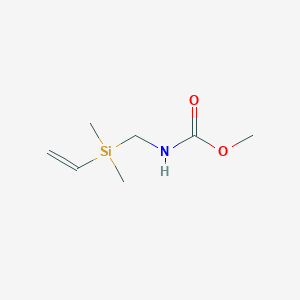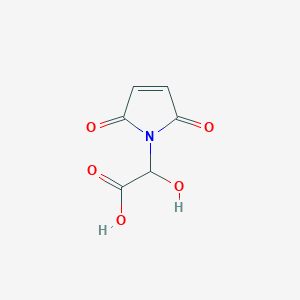
Maleimidoglycolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleimidoglycolic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of maleimide, which is a common reagent used in bioconjugation and protein labeling. Maleimidoglycolic acid has been shown to have unique properties that make it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of maleimidoglycolic acid is not well understood. However, it is believed to work by forming covalent bonds with proteins or other molecules, which allows for their detection or manipulation. It is also thought to have unique properties that make it useful in targeted drug delivery systems.
Effets Biochimiques Et Physiologiques
Maleimidoglycolic acid has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be non-toxic and non-immunogenic, which makes it a safe reagent to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Maleimidoglycolic acid has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of research applications. It is also relatively easy to work with and can be synthesized in large quantities. However, there are also limitations to its use. It can be expensive to purchase, and the synthesis process is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on maleimidoglycolic acid. One area of interest is in the development of new bioconjugation techniques that use maleimidoglycolic acid as a reagent. Another area of interest is in the development of new targeted drug delivery systems that use maleimidoglycolic acid as a linker. Additionally, there is potential for maleimidoglycolic acid to be used in imaging studies to label cells or tissues for visualization. Overall, maleimidoglycolic acid has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
Maleimidoglycolic acid can be synthesized through a multi-step process that involves the reaction of maleic anhydride with glycolic acid. The resulting product is then further purified and converted to maleimidoglycolic acid through a series of chemical reactions. The process is complex and requires careful control of reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Maleimidoglycolic acid has been used in a variety of scientific research applications, including protein labeling, drug delivery, and imaging. It is commonly used in bioconjugation reactions, where it is attached to proteins or other molecules to facilitate their detection or manipulation. Maleimidoglycolic acid has also been used in the development of targeted drug delivery systems, where it is used to attach drugs to specific cells or tissues. In addition, it has been used in imaging studies to label cells or tissues for visualization.
Propriétés
Numéro CAS |
114505-81-6 |
|---|---|
Nom du produit |
Maleimidoglycolic acid |
Formule moléculaire |
C6H5NO5 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
2-(2,5-dioxopyrrol-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h1-2,5,10H,(H,11,12) |
Clé InChI |
OCINREVSBQVFQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
SMILES canonique |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
Synonymes |
1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha--hydroxy-2,5-dioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





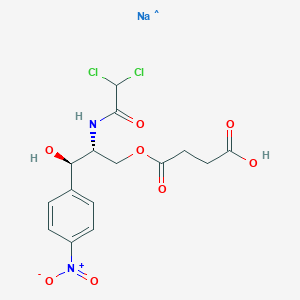
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)

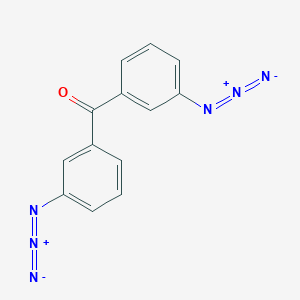
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
